Acetone-18O
Overview
Description
Acetone-18O: is a labeled isotopic variant of acetone, where the oxygen atom is replaced with the oxygen-18 isotope. The molecular formula for this compound is CH3C18OCH3, and it has a molecular weight of 60.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for tracing and studying various chemical and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetone-18O can be synthesized through the exchange of the oxygen atom in acetone with the oxygen-18 isotope. One common method involves the reaction of acetone with water enriched with oxygen-18 under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves the use of highly enriched oxygen-18 water and acetone in a controlled environment. The process requires specialized equipment to handle the isotopic materials and ensure the purity of the final product. The reaction conditions are optimized to achieve a high yield of this compound with minimal contamination from other isotopic species.
Chemical Reactions Analysis
Types of Reactions: Acetone-18O undergoes various chemical reactions similar to those of regular acetone, including:
Oxidation: this compound can be oxidized to produce acetic acid-18O using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isopropanol-18O using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the oxygen-18 atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Acetic acid-18O
Reduction: Isopropanol-18O
Substitution: Various substituted acetone derivatives depending on the nucleophile used.
Scientific Research Applications
Acetone-18O has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acetone in biological systems.
Medicine: Utilized in diagnostic imaging techniques, such as positron emission tomography (PET), to study metabolic processes and disease states.
Industry: Applied in the development of new materials and processes, particularly in the field of isotopic labeling and tracing.
Mechanism of Action
The mechanism of action of Acetone-18O involves its incorporation into chemical and biochemical processes where the oxygen-18 isotope acts as a tracer. The presence of the oxygen-18 isotope allows researchers to track the movement and transformation of acetone through various pathways. This is particularly useful in studying reaction mechanisms, metabolic processes, and the fate of acetone in different environments.
Comparison with Similar Compounds
Acetone-2-13C: Another isotopically labeled variant of acetone, where the carbon-13 isotope is incorporated at the second carbon position.
Acetone-1,3-13C2: A doubly labeled variant of acetone with carbon-13 isotopes at both the first and third carbon positions.
Ethanol-18O: An isotopically labeled variant of ethanol with the oxygen-18 isotope.
Comparison:
Uniqueness: Acetone-18O is unique due to the incorporation of the oxygen-18 isotope, which provides distinct advantages in tracing oxygen-related processes. Compared to carbon-labeled acetone variants, this compound is specifically useful for studying oxygen exchange and incorporation in chemical and biochemical reactions.
Applications: While this compound is primarily used for tracing oxygen-related processes, carbon-labeled acetone variants are more suited for studying carbon-related pathways and transformations. Ethanol-18O, on the other hand, is used for tracing oxygen in alcohol-related processes.
Properties
IUPAC Name |
propan-2-(18O)one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i4+2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-DOMIDYPGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469780 | |
Record name | Acetone-18O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-26-7 | |
Record name | Acetone-18O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7217-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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